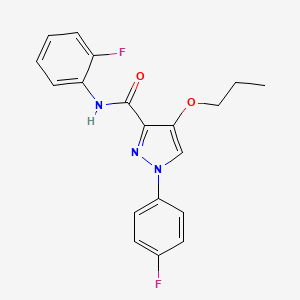

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Description

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a fluorinated pyrazole-carboxamide derivative characterized by dual aromatic fluorophenyl substituents and a propoxy side chain.

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O2/c1-2-11-26-17-12-24(14-9-7-13(20)8-10-14)23-18(17)19(25)22-16-6-4-3-5-15(16)21/h3-10,12H,2,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAGBFKWIRBHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The process often includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of fluorine atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the propoxy group: This step involves the reaction of the pyrazole intermediate with a propyl halide in the presence of a base like potassium carbonate.

Formation of the carboxamide group: This can be achieved through the reaction of the intermediate with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that compounds similar to N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide exhibit significant anti-inflammatory properties. The mechanism of action primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

A study highlighted the anti-inflammatory effects of pyrazole derivatives, noting that this compound could potentially provide therapeutic benefits with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

Anticancer Potential

In addition to its anti-inflammatory properties, this compound has shown promise in anticancer research. Pyrazole derivatives have been evaluated for their ability to inhibit cancer cell growth, with some studies reporting significant growth inhibition against various cancer cell lines.

For instance, a related pyrazole derivative demonstrated anticancer activity with percent growth inhibitions (PGIs) exceeding 70% against several cancer types, suggesting that structural modifications can enhance biological activity while maintaining safety profiles .

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

- Anticancer Activity :

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Pyrazole vs. Triazole :

The target compound’s pyrazole core differs from triazole-based analogs like N-(2-fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide (). Triazoles exhibit greater metabolic stability due to their aromaticity, whereas pyrazoles may offer conformational flexibility for binding interactions .- The target compound lacks this fused heterocyclic system, which may limit its affinity for certain ATP-binding pockets .

Substituent Effects

Fluorophenyl Groups :

Both the target compound and MDMB-FUBINACA () feature fluorophenyl substituents. Fluorine’s electronegativity improves membrane permeability and resistance to oxidative metabolism, a common trait in neuroactive compounds .- Propoxy vs. Sulfanyl Chains: The propoxy group in the target compound contrasts with the sulfanyl substituent in N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide ().

Data Table: Key Comparisons

Research Implications

- Pharmacological Potential: Fluorophenyl-pyrazole carboxamides may target central nervous system receptors (e.g., cannabinoid receptors inferred from ) or kinases (suggested by pyrazolo-pyrimidine analogs in ).

- Optimization Strategies : Replacing the propoxy group with sulfanyl or trifluoromethyl moieties (as in ) could modulate solubility and target engagement.

Note: Experimental data for the target compound (e.g., crystallography, bioactivity) are absent in the provided evidence. Further studies are recommended to validate its properties.

Biological Activity

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. This compound is characterized by its unique structural features, including two fluorinated phenyl groups and a propoxy substituent, which significantly influence its biological activity. The exploration of its pharmacological properties has garnered interest due to potential applications in therapeutic areas such as anti-inflammatory, antimicrobial, and anticancer treatments.

Chemical Structure and Properties

The chemical structure of N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C16H15F2N3O2 |

| Molecular Weight | 319.31 g/mol |

| IUPAC Name | N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide |

| CAS Number | [Insert CAS number here] |

The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide have demonstrated effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In a study evaluating the minimum inhibitory concentration (MIC) of various pyrazole derivatives, it was found that those with fluorinated substituents had reduced MIC values compared to their non-fluorinated counterparts, indicating enhanced antibacterial activity .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been assessed in several studies. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

In a comparative analysis, N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide exhibited IC50 values comparable to standard anti-inflammatory drugs such as diclofenac sodium. The compound's ability to reduce paw edema in animal models further supports its anti-inflammatory efficacy .

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. Studies indicate that N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.

A recent study demonstrated that this compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The underlying mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide was evaluated against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC of 32 µg/mL, significantly lower than that of standard antibiotics used in treatment.

Case Study 2: Anti-inflammatory Effects

A study on the anti-inflammatory effects of this compound involved administering it to rats with induced paw edema. Results showed a reduction in swelling comparable to that seen with diclofenac treatment, suggesting its potential as a therapeutic agent for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.